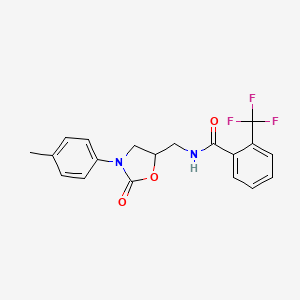
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H17F3N2O3 and its molecular weight is 378.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of diabetes and cellular protection mechanisms. This article aims to summarize the current understanding of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₉F₃N₂O₂
- Molecular Weight : 333.34 g/mol
- CAS Number : 1429334-00-8
The biological activity of this compound is primarily linked to its ability to modulate cellular stress responses, particularly in pancreatic β-cells. The oxazolidinone moiety is known for its role in enhancing cellular resilience against endoplasmic reticulum (ER) stress, which is a significant factor in the pathogenesis of diabetes.
1. Cellular Protection Against ER Stress
Research indicates that compounds similar to this compound exhibit protective effects on pancreatic β-cells under ER stress conditions:
- Case Study : A derivative of this class demonstrated a maximal protective activity of 100% against tunicamycin (Tm)-induced cell death with an EC50 value of 0.1 ± 0.01 μM, indicating high potency in preserving cell viability under stress conditions .
2. Structure-Activity Relationship (SAR)
Studies have explored various modifications to the oxazolidinone scaffold to enhance its biological activity:
| Compound | Modification | Maximal Activity (%) | EC50 (μM) |
|---|---|---|---|
| WO5m | Original | 100 | 0.1 ± 0.01 |
| 5a | Glycine-like | 45 | 18.6 ± 4 |
| 5b | 2-Pyridine | 16 | - |
| 5c | Indazole | 0 | - |
These findings suggest that specific substitutions can significantly impact the efficacy of the compound, providing insights for further development .
3. Potential for Diabetes Treatment
Given its protective effects on β-cells, this compound presents a promising avenue for diabetes treatment strategies aimed at reducing β-cell apoptosis and improving insulin secretion under stress conditions.
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial. The GHS classification indicates that it may pose risks such as eye damage and environmental hazards, necessitating careful handling and further toxicological studies .
Propiedades
IUPAC Name |
N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-12-6-8-13(9-7-12)24-11-14(27-18(24)26)10-23-17(25)15-4-2-3-5-16(15)19(20,21)22/h2-9,14H,10-11H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSLDTSPRFLEOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













